Npbgd - 115933-55-6

Npbgd

Catalog Number: EVT-1177867
CAS Number: 115933-55-6
Molecular Formula: C16H19N3O8
Molecular Weight: 381.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Npbgd is synthesized from various starting materials, often involving the reaction of naphthalene derivatives with benzylidene compounds. It can be classified as a heterocyclic compound due to the presence of sulfur in its thiazolidine ring structure. Its chemical structure contributes to its reactivity and interaction with biological systems.

Synthesis Analysis

Methods of Synthesis

The synthesis of Npbgd typically involves several key steps:

  1. Condensation Reaction: The initial step often includes the condensation of naphthalene derivatives with benzylidene compounds in the presence of a suitable catalyst. This reaction may require specific conditions such as temperature control and solvent choice to ensure optimal yield.
  2. Cyclization: Following the condensation, cyclization occurs to form the thiazolidine ring. This step may involve the use of thiazolidine precursors and requires careful monitoring of reaction parameters such as time and temperature.
  3. Purification: The final product is purified using techniques like recrystallization or chromatography to isolate Npbgd from any unreacted starting materials or by-products.

Technical Parameters

  • Temperature: Reactions are often conducted at elevated temperatures (60-80 °C) to promote reactivity.
  • Time: Typical reaction times range from several hours to overnight, depending on the specific synthesis route.
  • Solvent: Common solvents include ethanol or dimethyl sulfoxide, which facilitate better solubility and reaction kinetics.
Molecular Structure Analysis

Structure Description

The molecular structure of Npbgd features a thiazolidine ring fused with naphthalene and benzylidene moieties. Key structural components include:

  • Thiazolidine Ring: A five-membered ring containing sulfur and nitrogen atoms.
  • Naphthalene Core: Provides aromatic stability and contributes to the compound's electronic properties.
  • Benzylidene Group: Enhances reactivity through conjugation with the naphthalene system.

Relevant Data

  • Molecular Formula: C₁₅H₁₃N₃O₂S
  • Molecular Weight: Approximately 295.35 g/mol
  • Crystallography: X-ray diffraction studies can reveal detailed information about the crystal packing and intermolecular interactions.
Chemical Reactions Analysis

Involved Reactions

Npbgd participates in various chemical reactions, including:

  1. Nucleophilic Substitution: The thiazolidine nitrogen can act as a nucleophile, allowing for substitution reactions with alkyl halides or other electrophiles.
  2. Reduction Reactions: Npbgd can undergo reduction to yield derivatives with enhanced biological activity.
  3. Reactivity with Biological Targets: Studies indicate that Npbgd interacts with enzymes or receptors, potentially inhibiting their function or modulating signaling pathways.

Technical Details

  • Reaction Conditions: Typically requires mild conditions (room temperature) for biological interactions but may necessitate harsher conditions for synthetic transformations.
  • Catalysts: Metal catalysts or Lewis acids are often employed to facilitate reactions involving Npbgd.
Mechanism of Action

Biological Mechanism

The mechanism of action for Npbgd involves several pathways:

  1. Antioxidant Activity: Npbgd exhibits free radical scavenging properties, reducing oxidative stress in cells.
  2. Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  3. Cell Signaling Modulation: The compound can influence signaling cascades related to inflammation and cell proliferation.

Relevant Data

Studies have shown that Npbgd can significantly reduce markers of oxidative stress in cellular models, suggesting its potential as a therapeutic agent.

Physical and Chemical Properties Analysis

Analytical Techniques

Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are used to confirm purity and structural integrity.

Applications

Scientific Applications

Npbgd has diverse applications across various scientific fields:

  1. Pharmaceutical Development: Investigated for its potential as an antimicrobial and anticancer agent due to its bioactive properties.
  2. Materials Science: Explored for use in nanomaterials synthesis, particularly in creating metal nanoparticles through green chemistry approaches.
  3. Biotechnology: Utilized in studies related to enzyme inhibition and modulation of cellular responses to oxidative stress.

Future Directions

Research continues into optimizing synthesis methods for higher yields and exploring new applications in drug development and nanotechnology.

Introduction to Neural Point-Based Graphics (NPBG)

Definition and Core Principles

Neural Point-Based Graphics (NPBG) represents a fundamental shift in photorealistic rendering methodology by utilizing raw point clouds as the primary geometric representation while augmenting each point with learnable neural descriptors that encode local geometry and appearance characteristics. This approach operates through a dual-learning framework where a deep rendering network is trained concurrently with point descriptors, enabling novel view synthesis through rasterization of neural descriptor-enhanced point clouds [1] [2]. The core innovation lies in bypassing explicit surface reconstruction and meshing processes that traditionally bottleneck rendering pipelines, instead establishing a direct mapping between sparse point data and photorealistic imagery through learned neural representations [1] [6]. Each neural descriptor functions similarly to traditional RGB color attributes but contains significantly higher-dimensional information (typically N-dimensional feature vectors) that capture complex appearance properties beyond simple color values [1].

Table 1: Core Technical Components of NPBG Systems

ComponentFunctionTechnical Innovation
Neural DescriptorsPer-point feature representationLearnable N-dimensional vectors encoding geometry and appearance
Rendering NetworkImage synthesis from rasterizationsTypically U-Net architecture processing descriptor projections
Rasterization ModuleProjection of 3D points to 2DDepth-buffered point projection with neural descriptors as pseudo-colors
Training FrameworkJoint optimizationDescriptor and network weights learned simultaneously from reference imagery

Historical Evolution of Point-Based Rendering Techniques

The conceptual foundations of point-based graphics extend back to early surfel rendering systems (surface elements) that represented geometry through discrete oriented disks rather than continuous meshes [4] [9]. This approach gained traction as an alternative for complex organic structures difficult to mesh, such as foliage, fur, or granular materials. The seminal Point-Based Graphics methodology established splatting techniques that blended overlapping surfels into continuous surfaces, though these methods remained constrained by explicit disk representations and manual attribute assignment [4]. The integration of neural networks marked a transformative evolution beginning with Neural Textures that mapped learned features onto mesh surfaces [9], progressing to fully neural point representations that eliminated geometric proxies entirely [1] [2]. The breakthrough NPBG framework established the modern paradigm by demonstrating that raw point clouds coupled with learned descriptors could achieve photorealism without geometric regularization, particularly for thin structures where meshing fails [1] [6]. Subsequent innovations like NPBG++ introduced view-dependent descriptor estimation and accelerated convergence, while Connectivity-Enhanced NPBG (CE-NPBG) addressed scalability for autonomous driving scenes through visibility-aware point retrieval [3] [8].

Significance in Real-Time Photorealistic Rendering

NPBG delivers transformative advantages for real-time photorealism by fundamentally redefining the rendering pipeline. Where traditional rasterization pipelines require exhaustive geometry processing and complex shading calculations per frame, NPBG shifts computational burden to an optimized neural image synthesis from sparse point rasterizations [1] [6]. This architecture achieves remarkable performance metrics, rendering FullHD (1920×1080) imagery in approximately 62ms on GeForce RTX 2080 Ti hardware (∼16 fps), with potential optimizations enabling higher frame rates [1]. The approach demonstrates particular efficacy for challenging visual phenomena including foliage, hair, fabrics, and other complex materials with intricate occlusion patterns that traditionally cause artifacts in mesh-based pipelines [1] [4]. Furthermore, NPBG systems efficiently leverage imperfect reconstructions from commodity RGB-D sensors or standard cameras, democratizing photorealistic rendering without requiring expensive capture systems or meticulously cleaned assets [2] [6]. The computational characteristics prove exceptionally well-suited for real-time applications as the rendering network operates primarily in 2D screen space, avoiding the volumetric computations that bottleneck alternative neural approaches like Neural Radiance Fields [3] [7].

Comparative Overview of NPBG vs. Traditional Rendering Pipelines

Table 2: Rendering Pipeline Comparative Analysis

Pipeline CharacteristicTraditional Mesh-BasedNeural Radiance FieldsNeural Point-Based Graphics
Primary RepresentationParametric surfaces (triangles)Implicit volumetric fieldRaw point cloud + neural features
Appearance EncodingMaterial/texture mapsMLP weightsPer-point neural descriptors
View Synthesis MechanismTriangle rasterization + shadingVolume ray-marchingPoint rasterization + neural image translation
Geometric RequirementsWatertight meshesCoordinate samplesUnstructured 3D points
Thin Structure HandlingProblematic (holes/artifacts)Moderate qualityExcellent (no surface assumption)
Real-Time PerformanceEstablished (highly optimized)Limited without approximationAchievable (GPU-optimized network)
Temporal ConsistencyNative (3D-embedded)Per-frame computationNative (3D-embedded representation)

NPBG fundamentally reconfigures the standard graphics pipeline by replacing the conventional geometry processing and shading stages with neural image synthesis from point rasterizations [5] [9]. Where traditional pipelines perform mathematically intensive vertex transformations, triangle setup, and pixel shading computations, NPBG projects neural-descriptor-enhanced points into a 2D buffer processed by a convolutional network [1] [6]. This contrasts with Neural Radiance Fields (NeRF) that require hundreds of network evaluations per pixel along cast rays, making real-time performance challenging without significant approximation [3] [4]. The NPBG architecture demonstrates superior scalability to complex scenes since rendering time depends primarily on image resolution rather than geometric complexity, unlike mesh-based systems where polygon count directly impacts performance [1] [7]. However, NPBG faces challenges with unbounded scenes and requires preprocessing for point cloud reconstruction, whereas NeRF variants more naturally accommodate infinite environments [4] [8]. The hybrid approach exemplified in CE-NPBG addresses large-scale applications by establishing connectivity graphs between appearance (images) and geometry (LiDAR points), enabling efficient visible point retrieval from massive autonomous driving datasets [3] [8].

Properties

CAS Number

115933-55-6

Product Name

Npbgd

IUPAC Name

5-[3-(4-carboxybutanoylamino)-5-nitroanilino]-5-oxopentanoic acid

Molecular Formula

C16H19N3O8

Molecular Weight

381.34 g/mol

InChI

InChI=1S/C16H19N3O8/c20-13(3-1-5-15(22)23)17-10-7-11(9-12(8-10)19(26)27)18-14(21)4-2-6-16(24)25/h7-9H,1-6H2,(H,17,20)(H,18,21)(H,22,23)(H,24,25)

InChI Key

NLZRESGAAIOVON-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1NC(=O)CCCC(=O)O)[N+](=O)[O-])NC(=O)CCCC(=O)O

Synonyms

N,N'-(5-nitro-1,3-phenylene)bisglutaramide
NPBGD

Canonical SMILES

C1=C(C=C(C=C1NC(=O)CCCC(=O)O)[N+](=O)[O-])NC(=O)CCCC(=O)O

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